Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-2-(3-chlorobenzamido)-4-methylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-2-(3-chlorobenzamido)-4-methylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-2-(3-chlorobenzamido)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene core, followed by the introduction of the various substituents through a series of reactions such as halogenation, amination, and esterification. Specific reaction conditions, including temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction rates and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-2-(3-chlorobenzamido)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-2-(3-chlorobenzamido)-4-methylthiophene-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and formulation.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-2-(3-chlorobenzamido)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives with different substituents, such as:
- Ethyl 2-chloro-5-(trifluoromethyl)nicotinate
- 3-Chloro-2-ethyl-5-(trifluoromethyl)pyridine
- 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furancarboxaldehyde
Uniqueness
Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-2-(3-chlorobenzamido)-4-methylthiophene-3-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-2-(3-chlorobenzamido)-4-methylthiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a thiophene core, which is known for its diverse biological activities due to various substituents that can enhance pharmacological properties. This article delves into the biological activity of this compound, examining its synthesis, potential therapeutic applications, and relevant case studies.
Molecular Structure
- Molecular Formula : C25H22ClF3N2O4S
- Molar Mass : 538.97 g/mol
- Key Functional Groups :
- Thiophene ring
- Chloro group
- Trifluoromethyl group
- Amide functionalities
The presence of these functional groups suggests that the compound may exhibit reactivity and biological activity, making it a subject of interest in drug development and medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, which may include:
- Formation of the thiophene core.
- Introduction of the chloro and trifluoromethyl substituents.
- Amide bond formation to integrate various amine functionalities.
Antitumor Activity
Research indicates that compounds containing thiophene moieties often exhibit significant antitumor properties. For instance, studies have shown that derivatives of thiophene can act as inhibitors of various kinases involved in tumor growth and proliferation.
Case Study: EGFR Inhibition
A study focused on a series of thiophene derivatives demonstrated their ability to inhibit the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. The compound showed promising IC50 values against several tumor cell lines:
- A549 (Lung cancer) : IC50 = 0.35 μM
- MCF-7 (Breast cancer) : IC50 = 3.24 μM
- PC-3 (Prostate cancer) : IC50 = 5.12 μM
These findings suggest that this compound could potentially be developed as an effective antitumor agent due to its structural similarities with other active thiophene derivatives .
Antimicrobial and Anti-inflammatory Properties
Thiophene derivatives are also noted for their antimicrobial and anti-inflammatory activities. Research has highlighted the ability of such compounds to inhibit bacterial growth and modulate inflammatory responses, suggesting potential applications in treating infections and inflammatory diseases.
Comparative Activity Table
Activity Type | Compound Example | IC50 Value |
---|---|---|
Antitumor | Ethyl Thiophene Derivative | 0.35 μM (A549) |
Antimicrobial | Various Thiophenes | Varies |
Anti-inflammatory | Selected Thiophenes | Varies |
Properties
Molecular Formula |
C23H17Cl2F3N2O4S |
---|---|
Molecular Weight |
545.4 g/mol |
IUPAC Name |
ethyl 2-[(3-chlorobenzoyl)amino]-5-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C23H17Cl2F3N2O4S/c1-3-34-22(33)17-11(2)18(35-21(17)30-19(31)12-5-4-6-14(24)9-12)20(32)29-16-10-13(23(26,27)28)7-8-15(16)25/h4-10H,3H2,1-2H3,(H,29,32)(H,30,31) |
InChI Key |
VGWLLMMVKVHOOC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)NC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.